molecular formula C8H9BrO2 B092324 1-Bromo-2,4-dimethoxybenzene CAS No. 17715-69-4

1-Bromo-2,4-dimethoxybenzene

Cat. No.: B092324
CAS No.: 17715-69-4
M. Wt: 217.06 g/mol
InChI Key: NIUZVSQOXJIHBL-UHFFFAOYSA-N
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Description

1-Bromo-2,4-dimethoxybenzene is an organic compound with the molecular formula C8H9BrO2. It is a derivative of benzene, where two methoxy groups and one bromine atom are substituted at the 2, 4, and 1 positions, respectively. This compound is known for its use in various chemical syntheses and research applications.

Mechanism of Action

Target of Action

1-Bromo-2,4-dimethoxybenzene is a biochemical reagent . It is primarily used in the synthesis of other compounds, rather than having a specific biological target. It’s important to note that it can cause irritation to the skin, eyes, and respiratory system .

Mode of Action

The mode of action of this compound is primarily through its role as an electrophile in organic synthesis . As an electrophile, it can form a sigma-bond with a benzene ring, generating a positively charged intermediate . This intermediate can then undergo further reactions, such as deprotonation, to yield a substituted benzene ring .

Biochemical Pathways

For example, it has been used in the synthesis of 2,3-disubstituted benzo[b]furans , which are a class of compounds with diverse biological activities.

Pharmacokinetics

Its physical properties, such as its boiling point (153-155 °c/18 mmhg) and density (1507 g/mL at 25 °C), suggest that it is likely to have low bioavailability .

Result of Action

The primary result of the action of this compound is the formation of new organic compounds through electrophilic aromatic substitution . The specific products of these reactions depend on the conditions and the other reactants present.

Action Environment

The action of this compound is influenced by various environmental factors. For example, the rate and outcome of its reactions can be affected by the temperature, the solvent used, and the presence of other reagents . Additionally, it should be stored at -20°C for long-term stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2,4-dimethoxybenzene can be synthesized through the bromination of 2,4-dimethoxyanisole. The reaction typically involves the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,4-dimethoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.

    Coupling Reactions: Biaryl compounds or other complex organic molecules.

    Oxidation: Quinones or other oxidized aromatic compounds.

Scientific Research Applications

1-Bromo-2,4-dimethoxybenzene is utilized in various scientific research fields:

Comparison with Similar Compounds

Uniqueness: 1-Bromo-2,4-dimethoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of methoxy groups at the 2 and 4 positions enhances its electron density, making it more reactive in electrophilic aromatic substitution reactions compared to other isomers.

Properties

IUPAC Name

1-bromo-2,4-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIUZVSQOXJIHBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50170262
Record name 1-Bromo-2,4-dimethoxybenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17715-69-4
Record name 1-Bromo-2,4-dimethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17715-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2,4-dimethoxybenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017715694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Bromo-2,4-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50170262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2,4-dimethoxybenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.909
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-BROMO-2,4-DIMETHOXYBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QU54UE5GSE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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